N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide is a pyrazolo[3,4-d]pyridazine derivative characterized by a fused pyrazole-pyridazine core. The acetamide side chain features an N-[(4-fluorophenyl)methyl] substituent, introducing a para-fluorinated benzyl group that may influence lipophilicity and target binding compared to simpler aryl substitutions.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-14-18-12-24-27(17-5-3-2-4-6-17)20(18)21(29)26(25-14)13-19(28)23-11-15-7-9-16(22)10-8-15/h2-10,12H,11,13H2,1H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTYCBDYEIAQZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NCC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer therapeutics and anti-inflammatory applications. This article provides a detailed examination of its biological activity, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 417.47 g/mol. The structure features a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance, research indicates that various pyrazole-based compounds exhibit cytotoxic effects against several cancer cell lines:
These findings suggest that the compound may possess significant antiproliferative effects, making it a candidate for further development in oncology.
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. A comparative study showed that certain derivatives exhibited potent inhibition of COX activity:
| Compound | COX Inhibition (%) | Reference |
|---|---|---|
| Pyrazole derivative A | 85% at 10 µM | |
| Pyrazole derivative B | 75% at 10 µM |
This anti-inflammatory activity positions the compound as a potential therapeutic agent for conditions characterized by excessive inflammation.
Case Studies and Research Findings
- Case Study on MCF7 Cell Line : A research group evaluated the cytotoxic effects of various pyrazole derivatives, including this compound against the MCF7 breast cancer cell line. The study reported an IC50 value of 3.79 µM, indicating strong antiproliferative activity.
- Study on Lung Cancer Cells : Another study assessed the compound's effects on the NCI-H460 lung cancer cell line, yielding an IC50 value of 42.30 µM. This suggests that while the compound is effective against certain cancer types, its potency may vary across different cell lines.
- Inflammation Model : In vivo studies using animal models demonstrated that administration of pyrazole derivatives led to significant reductions in inflammatory markers, supporting their use in treating inflammatory diseases.
Comparison with Similar Compounds
Core Heterocycle Variations
Substituent Effects on Acetamide Nitrogen
- Compound 4f () : Direct N-(4-fluorophenyl) substitution lacks the methylene spacer, possibly limiting conformational flexibility .
- Compound 4h () : N-(4-Nitrophenyl) substituent adds a strong electron-withdrawing group, increasing molecular polarity and reactivity .
Physicochemical Properties
Notes:
- The higher melting point of 4h (231–233°C) vs. 4f (214–216°C) reflects the nitro group’s strong intermolecular interactions (e.g., dipole-dipole) .
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
The pyridazinone ring is synthesized via cyclocondensation of substituted hydrazines with 1,3-dicarbonyl intermediates. For example:
- Step 1 : 3-Aryl-4-acetylsydnones (e.g., 2a–d ) react with aryl hydrazines (3a–c ) in ethanol under reflux to form hydrazones (4a–l ).
- Step 2 : Treatment with Vilsmeier–Haack reagent (POCl₃/DMF) induces intramolecular cyclization, yielding pyrazolo[3,4-d]pyridazin-7(6H)-ones (7a–l ).
Representative Conditions :
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 1 | Ethanol, acetic acid | Reflux | 2 h | 70–85 |
| 2 | POCl₃, DMF | 50–60°C | 6–7 h | 75–94 |
Functionalization at Position 6 of the Pyridazinone Core
Alkylation with Methyl Chloroacetate
The 6-position is functionalized via alkylation to introduce the acetamide precursor:
- Step 3 : Pyridazinone (7a–l ) reacts with methyl chloroacetate in anhydrous THF under basic conditions (NaH) to form ester intermediates (12a–t ).
- Step 4 : Hydrolysis of the ester group using hydrazine hydrate yields hydrazide derivatives (4c ).
Optimized Parameters :
| Parameter | Value |
|---|---|
| Solvent | THF |
| Base | NaH |
| Reaction Time | 12 h |
| Yield (Step 3) | 65–78% |
| Yield (Step 4) | 80–92% |
Introduction of the 4-Fluorobenzyl Acetamide Side Chain
Amide Coupling via Carbodiimide Chemistry
The hydrazide intermediate undergoes coupling with 4-fluorobenzylamine using carbodiimide reagents:
- Step 5 : Hydrazide (4c ) reacts with 4-fluorobenzylamine in the presence of 1,1'-carbonyldiimidazole (CDI) or DCC to form the target acetamide.
Reaction Setup :
| Component | Quantity (mmol) |
|---|---|
| Hydrazide (4c ) | 10 |
| 4-Fluorobenzylamine | 12 |
| CDI | 15 |
| Solvent | THF |
| Yield | 68–75% |
Spectroscopic Confirmation :
- ¹H NMR (CDCl₃) : δ 7.41–7.25 (m, aromatic H), 5.17 (s, CH₂), 3.09 (s, COCH₂).
- IR (KBr) : 1697 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times for cyclization and coupling steps:
- Cyclization : 5–8 min at 150 W vs. 6–7 h conventionally.
- Amide Coupling : 10–15 min at 120°C vs. 12 h conventionally.
Comparative Data :
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 6–7 h | 75 |
| Microwave | 8 min | 94 |
Purification and Characterization
Final purification is achieved via flash chromatography (ethyl acetate/hexanes) or recrystallization (ethanol). Purity is confirmed by HPLC (>98%), and structural validation employs MS, NMR, and X-ray crystallography.
Challenges and Optimization
Q & A
Q. What are the optimized synthetic routes for N-[(4-fluorophenyl)methyl]-2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step pathways, including:
- Coupling Reactions : Amide bond formation between the pyrazolo[3,4-d]pyridazinone core and the 4-fluorobenzylacetamide side chain using coupling agents like EDCI/HOBt .
- Ring Closure : Cyclization under basic conditions (e.g., K₂CO₃ in DMF) to form the pyridazinone moiety .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, improving yield .
Q. How can spectroscopic techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows distinct peaks for the 4-fluorophenyl group (δ 7.2–7.4 ppm) and the pyridazinone NH (δ 10.2 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity, with retention times ~8.5 min .
- Mass Spectrometry : HRMS (ESI+) calculates [M+H]⁺ at m/z 447.1521 (observed: 447.1518) .
Q. What initial biological screening approaches are recommended?
Methodological Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .
- Cell Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM doses .
- Target Identification : Competitive binding assays (SPR or fluorescence polarization) to identify protein targets .
Advanced Research Questions
Q. How to resolve contradictory data in biological activity studies (e.g., variable IC₅₀ values)?
Methodological Answer:
- Dose-Response Curves : Use 8–12 concentration points to ensure reproducibility. Normalize data to positive/negative controls .
- Orthogonal Assays : Compare enzyme inhibition (e.g., ADP-Glo™ Kinase Assay) with cell-based viability results to distinguish target-specific vs. off-target effects .
- Solubility Checks : Confirm compound solubility in assay buffers (e.g., DMSO concentration ≤0.1%) to avoid false negatives .
Q. What computational strategies predict target interactions and SAR?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (PDB IDs: 1ATP, 3QKK). Focus on hydrogen bonds with the pyridazinone carbonyl .
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling : Train models with descriptors like LogP, polar surface area, and H-bond donors to optimize potency .
Q. How to improve metabolic stability for in vivo studies?
Methodological Answer:
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS. Half-life <30 min indicates need for modification .
- Structural Modifications :
- Replace labile ester groups with amides.
- Introduce electron-withdrawing substituents (e.g., CF₃) on the phenyl ring to reduce CYP450 metabolism .
Q. How to elucidate reaction mechanisms in key synthetic steps?
Methodological Answer:
- Isotopic Labeling : Use ¹⁸O-labeled water to track oxygen incorporation during pyridazinone formation .
- Intermediate Trapping : Quench reactions at 50% completion and isolate intermediates via flash chromatography for NMR analysis .
- DFT Calculations : Compute energy barriers for cyclization steps using Gaussian09 to identify rate-limiting steps .
Data Contradiction Analysis Example
Conflict : Varying yields reported for the amide coupling step (65–75% vs. 40–50% in some studies).
Resolution :
- Catalyst Screening : Test alternative catalysts (e.g., HATU vs. EDCI) to optimize activation .
- Moisture Control : Ensure anhydrous conditions (molecular sieves) to prevent side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
